N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It might also include yield percentages and reaction conditions (temperature, pH, etc.).Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in chemical reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.).Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also involves detailing appropriate safety precautions for handling the compound.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and new experiments that could be done to learn more about it.
I hope this general information is helpful! If you have more specific questions about any of these categories, feel free to ask!
properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-16-5-11-20(12-6-16)29(25,26)23(17-7-9-18(27-2)10-8-17)15-21(24)22-14-19-4-3-13-28-19/h5-12,19H,3-4,13-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTIVMLNCQRWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389683 | |
Record name | STK108220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide | |
CAS RN |
5669-53-4 | |
Record name | STK108220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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